molecular formula C29H44ClN5O18P4 B1678542 Pyronaridine Tetraphosphate CAS No. 76748-86-2

Pyronaridine Tetraphosphate

Número de catálogo B1678542
Número CAS: 76748-86-2
Peso molecular: 420.2668
Clave InChI: XBTXQAIQZLVVRR-IAIGYFSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyronaridine Tetraphosphate is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is used in combination with artesunate for the treatment of uncomplicated P. falciparum malaria . It also presents a marked antitumor activity and has revealed efficacy for the treatment of other parasitic diseases .


Synthesis Analysis

Two routes to the antimalarial drug Pyronaridine have been described . The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87% . Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .


Molecular Structure Analysis

Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol . The pyronaridine nucleus is based on mepacrine (a 9-aminoacridine) with the addition of an amodiaquine-like side chain .


Chemical Reactions Analysis

The synthesis of Pyronaridine involves a series of chemical reactions, including a two-step, one-pot transformation in an aqueous surfactant medium . The process also involves an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions .


Physical And Chemical Properties Analysis

Pyronaridine Tetraphosphate is a yellow, odorless powder with a bitter taste . It is administered as pyronaridine tetraphosphate (56.89% base) .

Aplicaciones Científicas De Investigación

Repurposing for Ebola Virus

Pyronaridine tetraphosphate was identified as a potential candidate for treating Ebola virus (EBOV) infections due to its effective antimalarial properties. Studies suggested that pyronaridine could be repurposed as an antiviral, demonstrating promising results against EBOV and potentially acting as an immunomodulator during infection (Lane et al., 2019).

Pharmacokinetic Analysis

Research focused on understanding the absorption, distribution, excretion, and pharmacokinetics of pyronaridine tetraphosphate in Sprague-Dawley rats. The study revealed significant details about the drug's behavior in the body, including its absorption patterns, peak blood concentration times, and predominant excretion through urine. The findings from this study were comparable to those observed in Phase II clinical trials of pyronaridine/artesunate (Pyramax) conducted in Uganda (Park & Pradeep, 2010).

Combination Therapy for Babesiosis

The potential of pyronaridine tetraphosphate in combination therapy was explored in the context of babesiosis treatment. The study highlighted the synergistic effects of pyronaridine when used in combination with other drugs, indicating its enhanced efficacy compared to monotherapies. The research provided insights into optimal combination ratios and their effects on in vitro parasite growth and in vivo models (El-Sayed et al., 2020).

Physicochemical Properties

Understanding the physicochemical properties of pyronaridine is crucial for its formulation and effectiveness as a drug. A study examined these properties, including UV-Vis spectral analysis, solubility in various solvents, and hydrophobicity index determination. The findings provided valuable data for improving the bioavailability of pyronaridine, especially concerning its oral administration (Adegoke, Babalola, Oshitade, & Famuyiwa, 2006).

Direcciones Futuras

Pyronaridine Tetraphosphate has shown promise in the ongoing fight against the SARS-CoV-2 virus responsible for the COVID-19 pandemic . It represents an excellent potential therapeutic candidate for COVID-19 treatment individually, or in combination with other approved antivirals . It also has potential as a therapeutic option for the treatment of highly pathogenic coronaviruses such as SARS-CoV-1, MERS-CoV, and future coronaviruses yet to emerge .

Propiedades

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUQEKXHQFYULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44ClN5O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998059
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyronaridine Tetraphosphate

CAS RN

76748-86-2
Record name Pyronaridine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076748862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyronaridine tetraphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRONARIDINE TETRAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T289F9ACO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyronaridine Tetraphosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyronaridine Tetraphosphate
Reactant of Route 3
Reactant of Route 3
Pyronaridine Tetraphosphate
Reactant of Route 4
Reactant of Route 4
Pyronaridine Tetraphosphate
Reactant of Route 5
Reactant of Route 5
Pyronaridine Tetraphosphate
Reactant of Route 6
Reactant of Route 6
Pyronaridine Tetraphosphate

Citations

For This Compound
242
Citations
TR Lane, C Massey, JE Comer… - PLoS neglected …, 2019 - journals.plos.org
… We identified pyronaridine tetraphosphate as a potential candidate as it is an approved drug in the European Union which is currently used in combination with artesunate as a …
Number of citations: 0 journals.plos.org
TR Lane, C Massey, JE Comer, AN Freiberg, H Zhou… - Antiviral research, 2020 - Elsevier
… One of these molecules is the antimalarial pyronaridine tetraphosphate (IC 50 range of 0.82–1.30 μM against three strains of EBOV and IC 50 range of 1.01–2.72 μM against two strains …
Number of citations: 0 www.sciencedirect.com
SH Park, K Pradeep - Journal of biomedicine and biotechnology, 2010 - ncbi.nlm.nih.gov
The main objective of this investigation was to determine the absorption, distribution, excretion, and pharmacokinetics of the antimalarial drug pyronaridine tetraphosphate (PNDP) in …
Number of citations: 0 www.ncbi.nlm.nih.gov
SAES El-Sayed, MA Rizk, AE Ringo, Y Li, M Liu… - Parasitology …, 2021 - Elsevier
The inhibitory efficacies of pyronaridine tetraphosphate (PYR), when used in combination with two novel and potent antibabesial drugs; clofazimine (CF), and MMV396693 were …
Number of citations: 0 www.sciencedirect.com
DW Lee, SK Lee, JH Cho, SS Yoon - Bulletin of the Korean …, 2014 - koreascience.or.kr
… Pyronaridine tetraphosphate (1) is a well-known antimalarial … for the manufacture of pyronaridine tetraphosphate. Each step of its … to produce high quality pyronaridine tetraphosphate. …
Number of citations: 0 www.koreascience.or.kr
Y Liu, Z Zhang, A Wu, X Yang, Y Zhu… - … Process Research & …, 2014 - ACS Publications
… Thus, developing a process for the preparation of pyronaridine tetraphosphate that can control the formation of impurities and does not require tedious purification techniques in obtaining the …
Number of citations: 0 pubs.acs.org
SH Park, K Pradeep, SH Jang - Journal of Labelled …, 2007 - Wiley Online Library
… Abstract: Pyronaridine tetraphosphate is an antimalarial drug which is currently being … We synthesized carbon-14-labelled pyronaridine tetraphosphate (14C-PNDP, 5) by a classical …
MA Rizk, M AbouLaila, SAES El-Sayed… - Infection and Drug …, 2018 - ncbi.nlm.nih.gov
… , combination therapies of highly effective fluoroquinolone antibiotics (enrofloxacin, enoxacin, and trovafloxacin) with diminazene aceturate, luteolin, or pyronaridine tetraphosphate …
Number of citations: 0 www.ncbi.nlm.nih.gov
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - Antiviral Research, 2020 - Elsevier
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.sciencedirect.com
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - bioRxiv, 2020 - biorxiv.org
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.biorxiv.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.